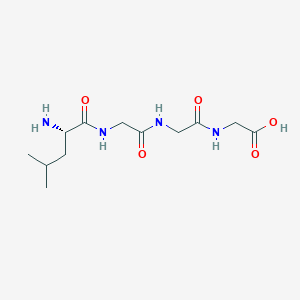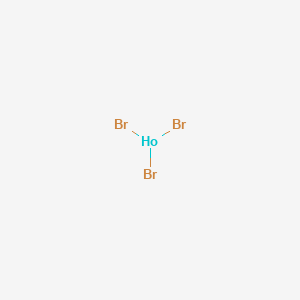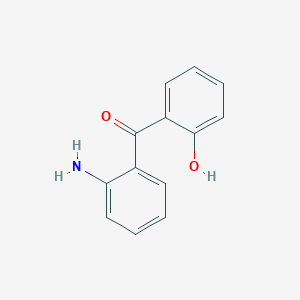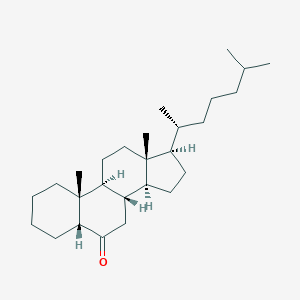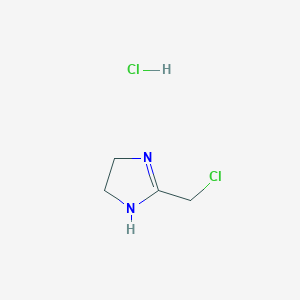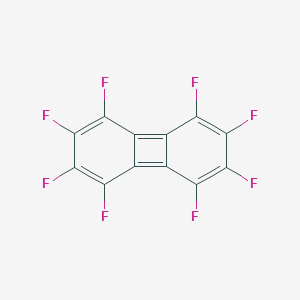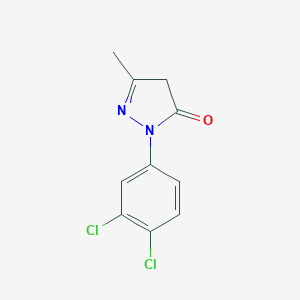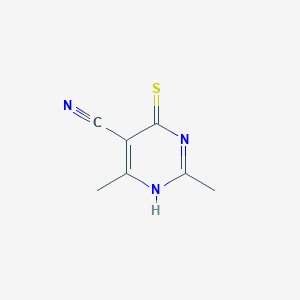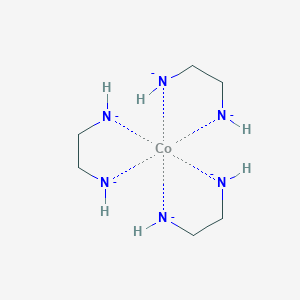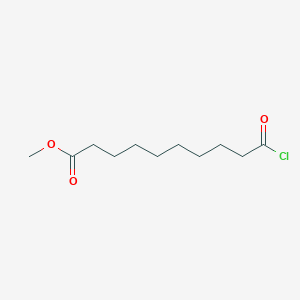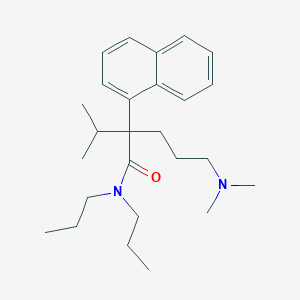
alpha-(3-(Dimethylamino)propyl)-N,N-dipropyl-alpha-isopropyl-1-naphthaleneacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-(3-(Dimethylamino)propyl)-N,N-dipropyl-alpha-isopropyl-1-naphthaleneacetamide, also known as DPA, is a synthetic compound that belongs to the family of naphthaleneacetamides. It has been extensively studied for its various biochemical and physiological effects. The compound has been found to be a potent inhibitor of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter.
Wirkmechanismus
The mechanism of action of alpha-(3-(Dimethylamino)propyl)-N,N-dipropyl-alpha-isopropyl-1-naphthaleneacetamide involves the inhibition of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter. By inhibiting acetylcholinesterase, alpha-(3-(Dimethylamino)propyl)-N,N-dipropyl-alpha-isopropyl-1-naphthaleneacetamide increases the levels of acetylcholine in the brain, leading to improved cognitive function. Additionally, alpha-(3-(Dimethylamino)propyl)-N,N-dipropyl-alpha-isopropyl-1-naphthaleneacetamide has been found to have anti-inflammatory and anticonvulsant properties, although the exact mechanism of action is not fully understood.
Biochemische Und Physiologische Effekte
Alpha-(3-(Dimethylamino)propyl)-N,N-dipropyl-alpha-isopropyl-1-naphthaleneacetamide has been found to have various biochemical and physiological effects. It has been found to improve cognitive function, reduce inflammation, and prevent seizures. Additionally, alpha-(3-(Dimethylamino)propyl)-N,N-dipropyl-alpha-isopropyl-1-naphthaleneacetamide has been found to have antioxidant properties, making it a potential therapeutic agent for the treatment of various oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Alpha-(3-(Dimethylamino)propyl)-N,N-dipropyl-alpha-isopropyl-1-naphthaleneacetamide has several advantages for lab experiments. It is a potent inhibitor of acetylcholinesterase, making it a useful tool for studying the role of acetylcholine in various biological processes. Additionally, alpha-(3-(Dimethylamino)propyl)-N,N-dipropyl-alpha-isopropyl-1-naphthaleneacetamide has anti-inflammatory and anticonvulsant properties, making it a useful tool for studying the mechanisms of these processes. However, alpha-(3-(Dimethylamino)propyl)-N,N-dipropyl-alpha-isopropyl-1-naphthaleneacetamide has some limitations for lab experiments. It is a synthetic compound, and its effects may differ from those of natural compounds. Additionally, alpha-(3-(Dimethylamino)propyl)-N,N-dipropyl-alpha-isopropyl-1-naphthaleneacetamide may have off-target effects, making it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for the study of alpha-(3-(Dimethylamino)propyl)-N,N-dipropyl-alpha-isopropyl-1-naphthaleneacetamide. One potential direction is the development of alpha-(3-(Dimethylamino)propyl)-N,N-dipropyl-alpha-isopropyl-1-naphthaleneacetamide-based therapeutics for the treatment of Alzheimer's disease. Additionally, the anti-inflammatory and anticonvulsant properties of alpha-(3-(Dimethylamino)propyl)-N,N-dipropyl-alpha-isopropyl-1-naphthaleneacetamide make it a potential therapeutic agent for the treatment of various inflammatory and neurological diseases. Further studies are needed to fully understand the mechanisms of action of alpha-(3-(Dimethylamino)propyl)-N,N-dipropyl-alpha-isopropyl-1-naphthaleneacetamide and its potential therapeutic applications.
Conclusion
In conclusion, alpha-(3-(Dimethylamino)propyl)-N,N-dipropyl-alpha-isopropyl-1-naphthaleneacetamide is a synthetic compound that has been extensively studied for its various biochemical and physiological effects. It is a potent inhibitor of acetylcholinesterase and has anti-inflammatory and anticonvulsant properties. alpha-(3-(Dimethylamino)propyl)-N,N-dipropyl-alpha-isopropyl-1-naphthaleneacetamide has several advantages for lab experiments, although it also has some limitations. Further studies are needed to fully understand the mechanisms of action of alpha-(3-(Dimethylamino)propyl)-N,N-dipropyl-alpha-isopropyl-1-naphthaleneacetamide and its potential therapeutic applications.
Synthesemethoden
The synthesis of alpha-(3-(Dimethylamino)propyl)-N,N-dipropyl-alpha-isopropyl-1-naphthaleneacetamide involves the reaction of 1-naphthaleneacetic acid with N,N-dipropyl-3-aminopropylamine and isopropyl chloroacetate. The reaction is carried out in the presence of a catalyst and yields alpha-(3-(Dimethylamino)propyl)-N,N-dipropyl-alpha-isopropyl-1-naphthaleneacetamide as a white crystalline solid. The purity of the compound can be further increased by recrystallization.
Wissenschaftliche Forschungsanwendungen
Alpha-(3-(Dimethylamino)propyl)-N,N-dipropyl-alpha-isopropyl-1-naphthaleneacetamide has been extensively studied for its various scientific research applications. It has been found to be a potent inhibitor of acetylcholinesterase, making it a potential therapeutic agent for the treatment of Alzheimer's disease. alpha-(3-(Dimethylamino)propyl)-N,N-dipropyl-alpha-isopropyl-1-naphthaleneacetamide has also been found to have anti-inflammatory properties, making it a potential therapeutic agent for the treatment of various inflammatory diseases. Additionally, alpha-(3-(Dimethylamino)propyl)-N,N-dipropyl-alpha-isopropyl-1-naphthaleneacetamide has been found to have anticonvulsant properties, making it a potential therapeutic agent for the treatment of epilepsy.
Eigenschaften
CAS-Nummer |
14722-20-4 |
|---|---|
Produktname |
alpha-(3-(Dimethylamino)propyl)-N,N-dipropyl-alpha-isopropyl-1-naphthaleneacetamide |
Molekularformel |
C26H40N2O |
Molekulargewicht |
396.6 g/mol |
IUPAC-Name |
5-(dimethylamino)-2-naphthalen-1-yl-2-propan-2-yl-N,N-dipropylpentanamide |
InChI |
InChI=1S/C26H40N2O/c1-7-18-28(19-8-2)25(29)26(21(3)4,17-12-20-27(5)6)24-16-11-14-22-13-9-10-15-23(22)24/h9-11,13-16,21H,7-8,12,17-20H2,1-6H3 |
InChI-Schlüssel |
KVLFTRVAUZGXFO-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)C(=O)C(CCCN(C)C)(C1=CC=CC2=CC=CC=C21)C(C)C |
Kanonische SMILES |
CCCN(CCC)C(=O)C(CCCN(C)C)(C1=CC=CC2=CC=CC=C21)C(C)C |
Synonyme |
α-[3-(Dimethylamino)propyl]-N,N-dipropyl-α-isopropyl-1-naphthaleneacetamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



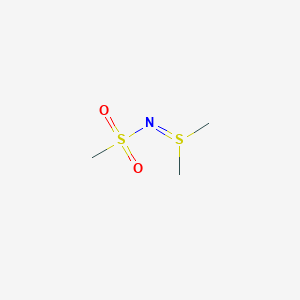

![[17-(6-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B79622.png)
